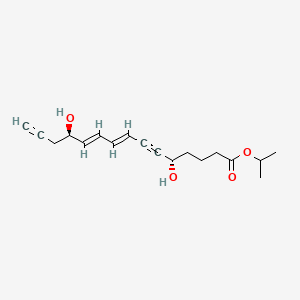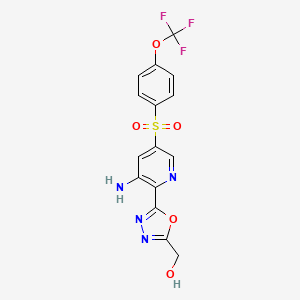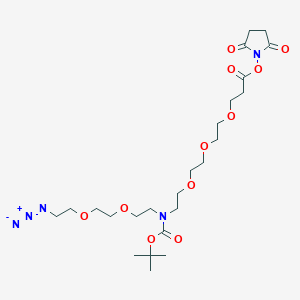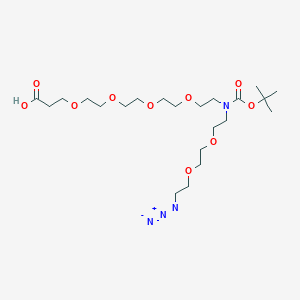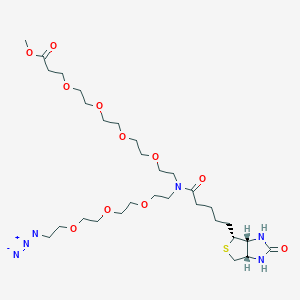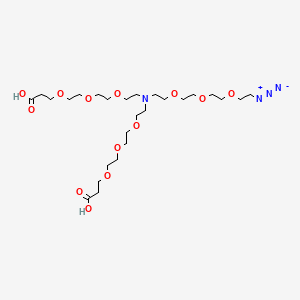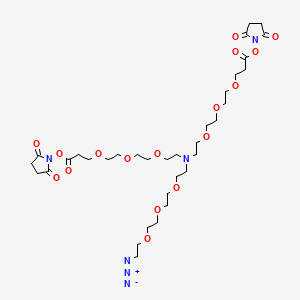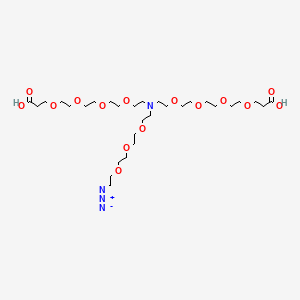
NCT-505
Übersicht
Beschreibung
NCT-505 ist ein potenter und selektiver Inhibitor der Aldehyd-Dehydrogenase 1A1 (ALDH1A1). Er hat einen IC50-Wert von 7 nM, was ihn hochwirksam bei der Hemmung von ALDH1A1 macht. Diese Verbindung ist bekannt für ihre schwache Hemmung anderer Aldehyd-Dehydrogenase-Isoformen wie ALDH1A2, ALDH1A3, ALDH2 und ALDH3A1 .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der Syntheseweg beinhaltet typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen, um die kernbasierte Chinolinstruktur zu bilden.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Sulfonierung in die Kernstruktur eingeführt.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Wissenschaftliche Forschungsanwendungen
NCT-505 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Aldehyd-Dehydrogenase-Enzymen zu untersuchen.
Biologie: this compound wird verwendet, um die Rolle von ALDH1A1 in verschiedenen biologischen Prozessen zu untersuchen, einschließlich der Stammzelldifferenzierung und des Krebszellstoffwechsels.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs untersucht, bei denen ALDH1A1 eine entscheidende Rolle bei der Arzneimittelresistenz und der Tumorprogression spielt.
Industrie: This compound wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf ALDH1A1 abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Aktivität von ALDH1A1 hemmt. Dieses Enzym ist an der Oxidation von Aldehyden zu Carbonsäuren beteiligt, einem entscheidenden Schritt in verschiedenen Stoffwechselwegen. Durch die Hemmung von ALDH1A1 stört this compound diese Wege, was zur Anhäufung von toxischen Aldehyden und anschließendem Zelltod führt. Dieser Mechanismus ist besonders effektiv bei der gezielten Ansteuerung von Krebszellen, die für ihr Überleben und ihre Proliferation auf ALDH1A1 angewiesen sind .
Vorbereitungsmethoden
The synthesis of NCT-505 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core quinoline-based structure.
Functional group introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity
Analyse Chemischer Reaktionen
NCT-505 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen
Wirkmechanismus
NCT-505 exerts its effects by selectively inhibiting the activity of ALDH1A1. This enzyme is involved in the oxidation of aldehydes to carboxylic acids, a crucial step in various metabolic pathways. By inhibiting ALDH1A1, this compound disrupts these pathways, leading to the accumulation of toxic aldehydes and subsequent cell death. This mechanism is particularly effective in targeting cancer cells that rely on ALDH1A1 for survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
NCT-505 ist einzigartig in seiner hohen Selektivität und Potenz für ALDH1A1 im Vergleich zu anderen Inhibitoren. Ähnliche Verbindungen umfassen:
NCT-506: Ein weiterer selektiver Inhibitor von ALDH1A1 mit ähnlichen Eigenschaften, aber unterschiedlichen Strukturmerkmalen.
Disulfiram: Ein breiterer ALDH-Inhibitor, der mehrere Isoformen angreift und zur Behandlung der Alkoholabhängigkeit eingesetzt wurde.
673A und CM037: Andere ALDH-Inhibitoren, die in präklinischen Modellen von Krebs Wirksamkeit gezeigt haben
This compound zeichnet sich durch seine hohe Selektivität für ALDH1A1 aus, was es zu einem wertvollen Werkzeug macht, um die spezifische Rolle dieses Enzyms in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.
Eigenschaften
IUPAC Name |
1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLWOQHMQRHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NCT-505 and how does it differ from disulfiram?
A1: this compound is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) [, ]. It binds to the enzyme and prevents it from carrying out its normal function, which is to oxidize aldehydes to carboxylic acids. This inhibition can disrupt various cellular processes, particularly in cancer cells where ALDH1A1 is often overexpressed. Disulfiram, while also an ALDH inhibitor, exhibits broader cellular effects and impacts additional pathways beyond ALDH1A1 inhibition []. Research suggests that disulfiram's effects on NFκB signaling could contribute to its efficacy in targeting tumor-initiating cells []. While both compounds affect ALDH pathways, the specific targeting of this compound and the broader effects of disulfiram likely lead to distinct downstream consequences.
Q2: What evidence suggests that this compound could be a potential therapeutic agent for cancer?
A2: In vitro studies have shown that this compound can inhibit the formation of 3D spheroid cultures, which are indicative of cancer stem cell populations []. This suggests that this compound could potentially target cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, this compound has been shown to enhance the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR) []. This finding indicates a potential for combination therapy, where this compound could help overcome resistance to existing chemotherapeutic agents.
Q3: How does the chemical structure of this compound relate to its activity?
A3: While the provided research excerpts don't delve into the detailed structure-activity relationship (SAR) of this compound and its analogs, they indicate that extensive medicinal chemistry optimization was undertaken to improve its enzymatic and cellular ALDH1A1 inhibition []. This likely involved modifying different parts of the quinoline-based scaffold of this compound to enhance its binding affinity, selectivity for ALDH1A1, and cellular activity.
Q4: What are the limitations of the current research on this compound and what future studies are needed?
A4: The current research on this compound primarily focuses on in vitro studies, with limited in vivo data available [, ]. Further research is crucial to fully understand its efficacy and safety in preclinical animal models. Additionally, investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be vital for translating this compound into a viable therapeutic option. Further exploration of its long-term effects, potential toxicity, and development of resistance mechanisms would also be essential for its clinical development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)
